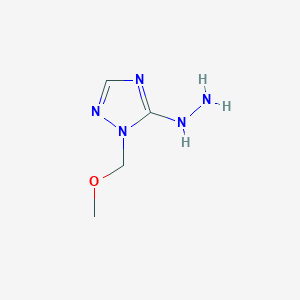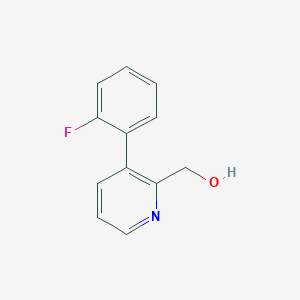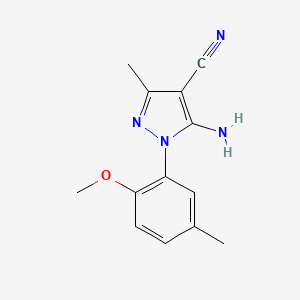![molecular formula C10H11BrFN B1415516 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine CAS No. 1881780-14-8](/img/structure/B1415516.png)
1-[(2-Bromo-4-fluorophenyl)methyl]azetidine
Descripción general
Descripción
1-[(2-Bromo-4-fluorophenyl)methyl]azetidine is a chemical compound that belongs to the azetidine family. It has a molecular formula of C10H11BrFN and a molecular weight of 244.1 g/mol .
Molecular Structure Analysis
The molecular structure of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine includes a bromine (Br) and a fluorine (F) atom attached to a phenyl ring, which is further connected to an azetidine ring . The InChI code for this compound isInChI=1S/C10H11BrFN/c11-9-3-2-8(10(12)6-9)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidine include a molecular weight of 244.10 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not found in the search results.Aplicaciones Científicas De Investigación
Cyclodehydrohalogenation Studies
- Research on the formation of 2-oxo-azetidine from N-phenyl-N-chloroacetyl-4-fluoro-phenacylamine suggests the possibility of dπ-acceptor resonance between the aromatic ring and the bromo-substituent, indicating potential applications in organic chemistry and molecular structure studies (Abdulla, Lahiri, Crabb, & Cahill, 1971).
Pharmacological Applications
- A study on benzofuran-based S1P1 agonists, including the compound 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid, highlighted its potential as an S1P1 agonist with significant selectivity and efficacy, indicating its potential use in treating multiple sclerosis (Saha et al., 2011).
Antioxidant Activity Studies
- Azetidines derived from phenyl urea derivatives have been shown to display moderate to significant antioxidant effects compared to ascorbic acid, suggesting their potential application in developing new antioxidant agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Plant Physiology Research
- The use of Azetidine 2-carboxylic acid in studying the relationship between protein synthesis and ion transport in barley roots suggests applications in plant physiology and biochemistry research (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of Piperidines
- Studies on the synthesis of stereodefined 3,4-disubstituted piperidines from 2-(2-bromo-1,1-dimethylethyl)azetidines show its application in the synthesis of complex organic compounds, which may have implications in medicinal chemistry (Mollet, Broeckx, D’hooghe, & Kimpe, 2012).
Dopamine Antagonist Evaluation
- Azetidine derivatives were evaluated for their potency as dopaminergic antagonists, indicating potential applications in neuroscience and pharmacology (Metkar, Bhatia, & Desai, 2013).
Propiedades
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-10-6-9(12)3-2-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWZQJOYRRROQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4-fluorophenyl)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



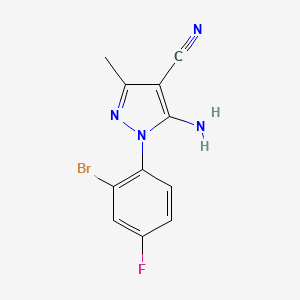
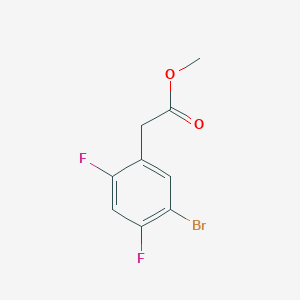
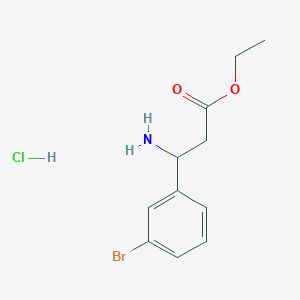
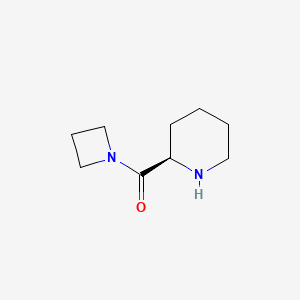
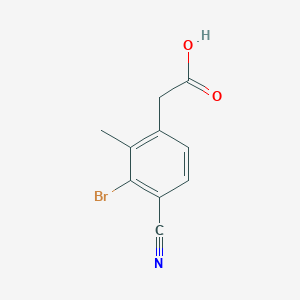
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
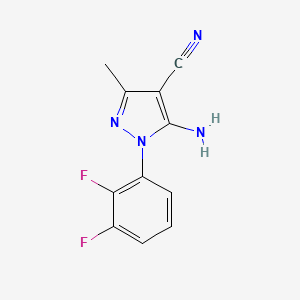
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1415446.png)

